

# Application Note: Measuring CBP Degradation Kinetics with Live-Cell Assays

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Compound of Interest		
Compound Name:	dCBP-1	
Cat. No.:	B10823952	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "dCBP-1" is not standard. This document assumes it refers to the targeted degradation of CREB-binding protein (CBP), a critical transcriptional coactivator and therapeutic target. The principles and protocols described herein are directly applicable to measuring the degradation of CBP.

## Introduction

CREB-binding protein (CBP) and its close paralog p300 are key transcriptional coactivators that act as central nodes for diverse cellular signaling pathways, including cell proliferation, differentiation, and DNA repair.[1] By functioning as a molecular scaffold and through its intrinsic histone acetyltransferase (HAT) activity, CBP regulates the expression of a vast number of genes.[2][3] Its association with oncogenic pathways has made it an attractive target for therapeutic intervention, particularly in oncology.[1]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest.[4] [5] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein, offering potential for improved potency and a more durable pharmacological effect. [6]



Accurately measuring the kinetics of protein degradation—how quickly, completely, and potently a degrader removes its target—is critical for the development and optimization of these novel therapeutics. Live-cell assays are indispensable for this purpose as they provide real-time kinetic data in a physiologically relevant context, capturing the dynamic nature of the degradation process that endpoint assays like Western blots can miss.[7][8]

This application note provides detailed protocols for measuring the degradation kinetics of CBP using modern, live-cell compatible reporter systems, including the NanoLuc® HiBiT and HaloTag® technologies.

# **Core Concepts in Live-Cell Degradation Assays**

Modern live-cell assays provide a quantitative and dynamic view of protein homeostasis. For TPD studies, the following technologies are particularly powerful:

- HiBiT Bioluminescent Reporter System: This system utilizes a small 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous locus of a target protein (e.g., CBP) using CRISPR/Cas9 gene editing.[9][10] The HiBiT tag has a low affinity for a larger, complementary subunit (LgBiT). When LgBiT is supplied, it binds to HiBiT to reconstitute a bright, functional NanoLuc® luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged protein, allowing for sensitive, real-time quantification of protein levels as degradation occurs.[10][11]
- HaloTag® System: HaloTag is a self-labeling protein tag that forms a highly specific, irreversible covalent bond with various synthetic ligands, which can be fluorescent dyes, affinity handles, or components of a PROTAC itself (HaloPROTACs).[12][13] This system can be used for pulse-chase experiments to measure protein turnover or, when combined with HiBiT, to provide an orthogonal method for detecting the tagged protein.[12][13]
- NanoBRET™ (Bioluminescence Resonance Energy Transfer): This proximity-based assay measures protein-protein interactions in live cells.[4] In the context of TPD, NanoBRET™ is invaluable for mechanistic studies, such as confirming the formation of the key ternary complex (CBP-PROTAC-E3 Ligase) or monitoring downstream events like target ubiquitination.[14][15]

## **CBP Signaling and Degradation Pathway**



CBP acts as a master coactivator, integrating signals from multiple pathways to regulate gene expression. It is recruited to gene promoters by transcription factors like CREB, p53, and nuclear receptors.[16][17] There, its HAT activity acetylates histones, leading to chromatin relaxation and transcriptional activation.[2] PROTAC-mediated degradation hijacks the ubiquitin-proteasome system to mark CBP for destruction, thereby downregulating its associated transcriptional programs.

Caption: CBP signaling and PROTAC-mediated degradation pathway.

## **Experimental Workflow Overview**

The overall process for measuring CBP degradation involves three main stages: (1) generation of a suitable cell model, (2) performing the live-cell degradation assay, and (3) analyzing the kinetic data to determine key parameters.

**Caption:** General workflow for measuring CBP degradation kinetics.

# Data Presentation: Degradation Parameters for CBP PROTACs

Quantitative analysis of kinetic degradation data yields several key parameters that are essential for characterizing and comparing degrader compounds.

- DC<sub>50</sub> (Half-maximal Degradation Concentration): The concentration of the degrader required to achieve 50% of the maximum possible degradation at a specific time point.
- D<sub>max</sub> (Maximum Degradation): The maximal percentage of protein degradation achieved, represented as the plateau of the degradation curve.[14]
- k\_deg (Degradation Rate Constant): The rate at which the protein is degraded, often determined by fitting the kinetic curve to an exponential decay model.

The table below summarizes reported degradation data for exemplary CBP/p300 degraders.



Compoun d Name	Target(s)	Cell Line	DC50 (nM)	D <sub>max</sub> (%)	Time (h)	Citation
JET-209	CBP / p300	RS4;11	0.05 (CBP)	>95	4	[18]
RS4;11	0.2 (p300)	>95	4	[18]		
QC-182	CBP / p300	SK-HEP-1	<100	>90	24	[19][20]
dCBP-1	CBP / p300	SK-HEP-1	>100	~60-70	24	[19][20]
RC-3 (BTK)	втк	Mino	<10	>85	24	[21]

Note: Data for RC-3 on BTK is included for comparison of a potent covalent PROTAC.

# **Experimental Protocols**

# Protocol 1: Generation of Endogenous HiBiT-CBP Knock-in Cell Line

This protocol outlines the general steps for creating a cell line where the endogenous CBP protein is tagged with the HiBiT peptide using CRISPR/Cas9.

#### Materials:

- Target cell line (e.g., HEK293, RS4;11)
- Cas9 nuclease
- Custom synthesized gRNA targeting the N- or C-terminus of the CBP gene (CREBBP)
- Donor plasmid or linear DNA containing the HiBiT tag sequence flanked by homology arms (~500-800 bp) matching the genomic sequence around the insertion site
- Transfection reagent or electroporation system
- Selection antibiotic (if a resistance cassette is included in the donor)
- Nano-Glo® HiBiT Lytic Detection System (Promega)



PCR primers for genomic DNA validation; antibodies for Western blot validation

#### Method:

- Design: Design a gRNA to create a double-strand break at the 3' end (for C-terminal tagging) or 5' end (for N-terminal tagging) of the CBP coding sequence, immediately before the stop codon or after the start codon, respectively. Design the donor DNA with the HiBiT sequence (VSGWRLFKKIS) in-frame with the CBP sequence.
- Transfection: Co-transfect the target cells with the Cas9 protein/plasmid, the gRNA, and the donor DNA template according to standard protocols.
- Selection & Expansion: After 24-48 hours, begin selection (e.g., with puromycin or by singlecell sorting). Expand surviving cells to establish clonal populations.
- Screening: Screen individual clones for HiBiT expression using the Nano-Glo® HiBiT Lytic Detection System. Positive clones will exhibit a strong luminescent signal over background.
- Validation:
  - Genomic PCR: Confirm the correct integration of the HiBiT tag at the CBP locus using primers flanking the insertion site.
  - Sanger Sequencing: Sequence the PCR product to confirm in-frame insertion.
  - Western Blot: Confirm that the HiBiT-CBP fusion protein is expressed at the expected molecular weight and at levels comparable to the wild-type protein in the parental cell line.

## **Protocol 2: Live-Cell Kinetic Degradation Assay**

This protocol details the measurement of CBP degradation kinetics in real-time following the addition of a degrader compound.[5][11]

#### Materials:

- Validated HiBiT-CBP knock-in cell line
- LgBiT Protein (Promega)



- Nano-Glo® Live Cell Assay System (containing live-cell substrate)
- CBP degrader compound(s) and DMSO (vehicle control)
- White, opaque 96-well or 384-well assay plates
- Plate reader with luminescence detection capable of kinetic reads at 37°C

#### Method:

- Cell Plating: Seed the HiBiT-CBP cells into a white assay plate at a density optimized to
  ensure they remain in the log growth phase for the duration of the experiment. Incubate
  overnight (37°C, 5% CO<sub>2</sub>).
- Reagent Preparation: Prepare the detection reagent by diluting LgBiT protein and Nano-Glo® Live Cell Substrate in the desired assay medium according to the manufacturer's instructions.
- Compound Preparation: Prepare serial dilutions of the CBP degrader compound in assay medium. Include a DMSO-only control.
- Assay Initiation:
  - Remove growth medium from the cells.
  - Add the detection reagent to all wells and incubate for at least 30 minutes at 37°C to allow for reagent equilibration and to measure the baseline luminescence.
  - Take an initial luminescence reading (T=0).
  - Add the serially diluted degrader compound and DMSO control to the appropriate wells.
- Kinetic Measurement: Immediately place the plate in the plate reader pre-heated to 37°C.
   Measure luminescence every 15-30 minutes for up to 24 hours.
- Data Analysis:



- For each time point, normalize the luminescence reading of degrader-treated wells to the average of the DMSO-treated wells.
- Plot the normalized luminescence versus time for each concentration.
- Calculate degradation parameters (DC<sub>50</sub>, D<sub>max</sub>, k\_deg) using appropriate software (e.g., GraphPad Prism).

## **Data Analysis Logic**

The analysis of kinetic degradation data involves normalization and curve fitting to extract meaningful parameters that define a degrader's efficacy.

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